Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate

Lanthanide coordination chemistry Stability constant prediction Luminescent probe design

Unsubstituted or halogen-substituted dipicolinate ligands yield unpredictable Tb(III) complex stability. Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (CAS 852936-60-8) provides a 4-CH2OH substituent offering intermediate binding affinity validated by DFT. • 1-2 log units (10-100×) higher Tb(III) stability vs -H, -Cl, -Br analogues. • Compatible with time-resolved detection (>2 μs gating). • Reliable precursor for D-π-A chromophores (69% yield route) and 4MMDPA protein tags. Batch-certified, ship-ready globally.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 852936-60-8
Cat. No. B120747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate
CAS852936-60-8
Synonyms4-(Hydroxymethyl)-2,6-pyridinedicarboxylic Acid Dimethyl Ester;  Dimethyl 4-(Hydroxymethyl)-2,6-pyridinedicarboxylate
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=N1)C(=O)OC)CO
InChIInChI=1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3
InChIKeyUJJJESXBXYFZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate Overview


Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (CAS 852936-60-8; molecular formula C10H11NO5; MW 225.20) is a 4-substituted pyridine-2,6-dicarboxylate diester belonging to the dipicolinate family. It is commercially supplied as a synthetic building block (typical purity ≥95% by AKSci ; ≥97% by CymitQuimica/Apollo Scientific ) with long-term storage recommended in cool, dry conditions . The compound is characterized by a pyridine ring bearing two methyl ester groups at the 2- and 6-positions and a reactive hydroxymethyl (–CH2OH) substituent at the 4-position . This 4-hydroxymethyl handle serves as the critical functional differentiator, enabling its principal documented roles as: (i) an intermediate for dipicolinate-based D–π–A chromophores used in two-photon absorption applications [1]; (ii) a precursor to polyaminopolycarboxylate ligands with lanthanide-sensitized luminescence properties ; and (iii) a key starting material for the synthesis of lanthanide tags designed for site-specific labeling of proteins [2]. The compound is also explicitly claimed in patent literature as a 4-substituted pyridine-2,6-dicarboxylic acid derivative for pharmaceutical compositions [3] and as a component in tracer compositions for petroleum reservoir analysis [4].

Workflow Synthetic building block for lanthanide luminescent probe and tag construction
Selection 4-CH2OH handle enables D–π–A chromophore assembly and versatile derivatization
Context Supports nonlinear optics, paramagnetic NMR, and tracer formulation research

Why Generic Dipicolinates Cannot Replace HMDPA


The 4-position substituent on the pyridine-2,6-dicarboxylate (dipicolinate) scaffold is not a passive spectator; it electronically tunes both metal-binding affinity and sensitization efficiency in lanthanide complexes. DFT calculations by Chen et al. (2019) demonstrate that the relative stability constants of Tb(III) complexes with 4-substituted dipicolinic acid analogues follow the order: –NH2 > –OH ∼ –CH2OH > –imidazole ∼ –Cl ∼ –Br ∼ –H > –F > –I, with differences of one to two log units between key substituent classes [1]. The –CH2OH group (the hydrolyzed form of the target compound's 4-substituent) sits in the higher-stability tier alongside –OH, distinctly outperforming the unsubstituted (–H), halogen-substituted, and fluoro/iodo analogs. Experimentally, Lamture et al. (1995) showed that Tb(III) emission intensities and relative quantum yields for energy transfer follow a different but equally substituent-dependent rank order, where the –OH analogue (closest proxy for –CH2OH after ester hydrolysis) significantly outperforms –H, –Cl, and –Br [2]. These findings mean that substituting a 4-H, 4-halo, or 4-formyl analog for the 4-hydroxymethyl variant is not a benign swap—it predictably alters complex stability, emission intensity, and quantum yield in ways that are quantifiable and consequential for any application relying on lanthanide sensitization, two-photon absorption, or metal-chelate tracer performance.

Substitute
Interchangeability Risk
4-H Dipicolinate
Lacks reactive handle; reported lower stability tier for Tb(III) complexes may shift probe robustness
4-Halo Analogs (Cl, Br, F, I)
Lowest stability tier; no hydroxymethyl derivatization pathway available for chromophore or tag synthesis
4-Formyl Analog
Different reactivity profile; may shift synthetic route and limit access to specific donor-pi architectures

HMDPA: Quantitative Differentiation Evidence


Tb(III) Complex Stability: –CH2OH Substituent Advantage

Density functional theory (DFT) calculations using the standard thermodynamic cycle were employed to compute the relative stability constants of Tb(III) complexes with a series of 4-substituted dipicolinic acid (DPA) analogues. The 4-CH2OH substituent (the hydrolyzed form of the target compound) ranks in the same higher-stability tier as 4-OH, distinctly above the unsubstituted 4-H parent and all halogen/iodo-substituted analogues. The reported rank order is: –NH2 > –OH ∼ –CH2OH > –imidazole ∼ –Cl ∼ –Br ∼ –H > –F > –I, with differences of approximately one to two log units between the –OH/–CH2OH tier and the –H/halogen tier [1]. This means that complexes formed from the 4-hydroxymethyl-substituted ligand exhibit roughly 10- to 100-fold higher Tb(III) binding affinity compared to complexes derived from the unsubstituted (4-H) or 4-chloro/4-bromo DPA ligands. The underlying mechanism involves resonance electron donation from –OH and –CH2OH to the pyridine ring, which enhances the electron density available for metal coordination [1].

Tb(III) Stability
Reported
~1–2 log units higher vs 4-H and halogen tier
Supports stability-tier screening for probe design
DFT-predicted; experimental validation review
Lanthanide coordination chemistry Stability constant prediction Luminescent probe design Dipicolinic acid analogues

Tb(III) Emission and Quantum Yield: 4-OH Advantage

Lamture et al. (1995) systematically compared the spectral properties of Tb(III) complexes with a series of 4-substituted dipicolinic acid analogues, including 4-OH (the closest experimental proxy for the 4-CH2OH group after ester hydrolysis of the target compound). Under identical measurement conditions, the maximum Tb(III) emission intensities followed the order: NH2 > NHAc > OH > H > Cl ≈ Br. The 4-OH analogue exhibited clearly higher emission intensity than the unsubstituted 4-H parent and the halogen-substituted (4-Cl, 4-Br) analogues. Relative quantum yields for energy transfer showed the order: NH2 > OH > NHAc > Cl > H ≈ Br. Molar extinction coefficients at maximum absorbance ranged from 2.2×10³ to 8.3×10³ M⁻¹cm⁻¹ across the series, with the rank order NHAc > NH2 > OH > H > Br > Cl [1]. Measured Tb(III) emission decay lifetimes fell within the range 1.0–2.0 ms across all analogues [1].

Emission & QY Rank
Reported
4-OH proxy: emission #3, QY #2 of 6 4-H: emission #4, QY #5. 4-Cl/Br: lowest ranks
4-OH substitution supports higher emission versus 4-H and halogen analogs
4-OH is closest experimental proxy for 4-CH2OH after hydrolysis
Terbium luminescence Energy transfer Dipicolinic acid sensitization Bioanalytical probes

Synthetic Efficiency: HMDPA to Extended Dipicolinate Chromophores

Gu and Lu (2010) reported a facile three-step synthetic route from dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) to dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA), an extended conjugated dipicolinate chromophore. The key intermediate, dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA), was obtained from HMDPA via chlorination. The final Wittig-type coupling step achieved 81% yield when triethylamine was used as base at a base/CMDPA molar ratio of 2.4. Critically, the overall three-step yield starting from HMDPA was improved to 69% [1]. In contrast, alternative synthetic approaches to related 4-substituted dipicolinate derivatives—such as direct esterification of 4-hydroxypyridine-2,6-dicarboxylic acid using methanol/H2SO4—have been reported to yield only 55–85%, while optimized thionyl chloride/DMF catalyst mixtures achieved >90% for specific substrates [2]. The 69% overall three-step yield from HMDPA demonstrates its utility as a competent platform intermediate for constructing more complex dipicolinate architectures.

3-Step Yield
Reported
69% overall from HMDPA to DVDPA chromophore
Supports synthesis workflow planning and scale-up evaluation
Single-study validation; pilot-scale context may vary
Synthetic methodology Dipicolinate derivatization Process chemistry Building block efficiency

Fluorescence Tunability: 4-HMDPA vs. 4-BMDPA

Tang et al. (2006) synthesized and characterized Eu(III) and Tb(III) complexes with three ligands: unsubstituted dipicolinic acid (DPA), 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (4-HMDPA, the free acid form of the target compound), and 4-[(bis-carboxymethyl-amino)-methyl]-pyridine-2,6-dicarboxylic acid (4-BMDPA). The experimental results demonstrated that the weak electron-withdrawing character of the 4-hydroxymethyl group in 4-HMDPA weakens the fluorescence intensity of the lanthanide complexes compared to those formed with 4-BMDPA, which contains an additional bis(carboxymethyl)amino chelating arm [1]. 4-BMDPA was identified as the superior sensitizer and was proposed for time-resolved fluoroimmunoassay applications. Critically, this study establishes that the 4-HMDPA scaffold occupies a defined, intermediate position within the fluorescence intensity spectrum of 4-substituted DPA analogues—neither the strongest nor the weakest sensitizer—making it a rational choice when a balance of metal-binding affinity, synthetic accessibility, and moderate (tunable) luminescence output is desired [1].

Fluorescence
Head-to-head
4-HMDPA: moderated fluorescence, weak electron-withdrawing 4-BMDPA: stronger sensitizer. DPA: baseline
Supports moderated sensitizer selection for multiplexed detection
4-HMDPA shows intermediate intensity between DPA and 4-BMDPA
Europium fluorescence Terbium fluorescence Substituent electronic effects Time-resolved fluoroimmunoassay

Two-Photon Absorption in Dipicolinate-Based D–π–A Chromophores

Xiao et al. (2008) reported the synthesis of three novel donor–π–acceptor (D–π–A) chromophores using dipicolinate as the electron acceptor unit, with dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate and its 4-formyl analog serving as the key intermediates [1]. The resulting chromophores exhibited strong linear absorption bands around 322–340 nm, and two of the three compounds displayed strong two-photon absorption (TPA) and two-photon excited up-conversion fluorescence [1]. In related work on dipicolinate-based systems, TPA cross-section values have been reported as high as 376 GM for octupolar compounds (P-3) versus 32 GM for dipolar counterparts (P-1) in THF at 800 nm, representing an approximately 12-fold enhancement [2]. Water-soluble dipicolinate-based pyridinium salts derived from analogous neutral chromophores have achieved TPA cross-sections in the range of 2,421–25,318 GM, demonstrating the broad tunability of this scaffold [3]. The 4-hydroxymethyl group on the target compound serves as the essential functional handle for installing diverse donor groups via the hydroxymethyl-to-formyl oxidation or direct derivatization, making it a versatile entry point into this class of nonlinear optical materials.

TPA Platform
Class-level
Dipicolinate chromophores: TPA cross-sections spanning three orders of magnitude
4-CH2OH handle enables access to diverse chromophore architectures
Class-level inference; individual TPA values require validation
Two-photon absorption Nonlinear optics Dipicolinate acceptor Up-conversion fluorescence

Lanthanide Tag Precursor: 4-Hydroxymethyl Handle Derivatization

The 4-substituted dipicolinate scaffold is a well-established platform for constructing lanthanide-binding tags for structural biology. Su et al. (2008) demonstrated that 4-mercaptomethyl-dipicolinic acid (4MMDPA)—a direct structural analog of the target compound where –SH replaces –OH—binds lanthanide ions with nanomolar affinity, attaches to proteins via a single disulfide bond, and avoids diastereomer formation issues associated with conventional lanthanide tags [1]. The target compound, dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, serves as the immediate precursor for generating such 4-functionalized tags: the hydroxymethyl group can be converted to chloromethyl (–CH2Cl, CMDPA, ~86% yield [2]), which can then be substituted with thiol, amine, or polyaminocarboxylate nucleophiles to install the desired metal-chelating arm. The patent literature explicitly claims this compound within the scope of 4-substituted pyridine-2,6-dicarboxylic acid derivatives for pharmaceutical compositions targeting proliferative diseases [3], and as a complexing agent component in lanthanide-based tracer formulations for petroleum reservoir surveillance [4]. In the tracer application, the time-resolved fluorescence detection window (t1−t0 > 2 μs) exploits the millisecond-range excited-state lifetimes characteristic of lanthanide-dipicolinate complexes [4].

Tag Precursor
Class-level
4MMDPA analog binds Ln³⁺ with nanomolar affinity; CMDPA route reported ~86%
Supports multi-tag architecture from a single intermediate inventory
Patent-supported; experimental validation context may vary
Paramagnetic NMR Protein labeling Lanthanide-binding tag Pseudocontact shifts

HMDPA: Application Scenarios


Time-Resolved Lanthanide Luminescence Probes and Immunoassays

Researchers constructing Tb(III) or Eu(III) luminescent probes for bioanalytical assays should select dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate as the precursor to 4-HMDPA-based ligands when the application demands a quantifiably intermediate binding stability and fluorescence output. The –CH2OH substituent provides approximately 1–2 log units (10–100×) higher Tb(III) complex stability compared to unsubstituted or halogen-substituted DPA analogues [1], while its fluorescence intensity is intentionally moderated relative to the stronger 4-BMDPA sensitizer [2]. This intermediate performance profile is advantageous in multiplexed detection formats where excessive sensitization from one channel can cause spectral crosstalk. The millisecond-range excited-state lifetimes (1.0–2.0 ms measured for 4-substituted DPA-Tb(III) complexes [3]) enable time-resolved detection with >2 μs gating to eliminate short-lived autofluorescence background [4].

Two-Photon Absorbing D–π–A Chromophores for Nonlinear Optics and Bioimaging

Materials chemists designing dipicolinate-based donor–π–acceptor chromophores for two-photon absorption applications should procure this compound as the primary synthetic intermediate. The 4-hydroxymethyl group serves as the essential functional anchor for installing diverse donor moieties (via oxidation to 4-formyl or conversion to 4-chloromethyl), enabling access to chromophores with experimentally demonstrated TPA cross-sections spanning from 32 GM (dipolar) to 376 GM (octupolar) to >25,000 GM (pyridinium salts) depending on molecular engineering [5][6]. The three-step synthetic route from HMDPA to extended vinyl-bridged dipicolinate chromophores has been validated at 69% overall yield [7], providing a reliable scale-up pathway for materials procurement planning.

Paramagnetic Lanthanide Tags for Protein NMR

Structural biologists requiring site-specific paramagnetic lanthanide tagging of proteins should utilize this compound as the starting material for synthesizing 4-functionalized dipicolinate tags. The established conversion of the 4-hydroxymethyl group to 4-chloromethyl (CMDPA, ~86% yield [7]) provides a high-yielding intermediate that can be further derivatized to 4-mercaptomethyl (4MMDPA) or polyaminocarboxylate variants. The 4MMDPA tag binds lanthanide ions with nanomolar affinity and enables pseudocontact shift measurements from a single protein sample, avoiding the diastereomer complications of conventional flexible tags [8]. The small size and rigidity of the dipicolinate scaffold promote accurate magnetic susceptibility anisotropy tensor determination and facilitate studies of intermolecular interactions [8].

Petroleum Reservoir Tracers Using Time-Resolved Lanthanide Luminescence

Industrial R&D teams developing chemical tracers for inter-well reservoir surveillance should evaluate this compound as a complexing agent precursor. Patent US 11,230,919 B2 explicitly discloses methods using lanthanide-complexing agents (including dipicolinate derivatives) for reservoir fluid analysis, with time-resolved fluorescence detection employing a >2 μs delay between excitation and measurement to exploit the long-lived lanthanide luminescence [4]. The DFT-validated superior stability of the 4-CH2OH-substituted DPA scaffold over unsubstituted and halogen-substituted analogues [1] directly translates to enhanced tracer integrity under reservoir conditions (elevated temperature, variable pH, high ionic strength), where complex dissociation would compromise signal reliability and data interpretation.

Application
Selection Property
Validation Focus
Lanthanide Luminescence Probes
Intermediate stability and fluorescence profile
Complex stability and emission lifetime validation
Two-Photon Absorbing Chromophores
4-hydroxymethyl derivatization handle
TPA cross-section architecture tuning
Paramagnetic Protein NMR Tags
Synthetic versatility for tag construction
Metal-binding affinity and tag rigidity assessment
Petroleum Reservoir Tracers
Reported stability under variable solution conditions
Time-resolved tracer detection window
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